tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxypropan-2-yl group, and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxypropan-2-yl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the tert-butyl group may result in a variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate include:
- tert-Butyl 2-(2-hydroxypropan-2-yl)piperazine-1-carboxylate
- tert-Butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in certain research and industrial applications.
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-9(8-14)12(4,5)16/h9,13,16H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
WIJLRICBZZPWCR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(C)(C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(C)(C)O |
Origin of Product |
United States |
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